molecular formula C14H9NO2S B14242086 N-(4-Oxo-4H-cyclopenta[b]thiophen-5-yl)benzamide CAS No. 511548-84-8

N-(4-Oxo-4H-cyclopenta[b]thiophen-5-yl)benzamide

Cat. No.: B14242086
CAS No.: 511548-84-8
M. Wt: 255.29 g/mol
InChI Key: LFQATTVFVJUICO-UHFFFAOYSA-N
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Description

N-(4-Oxo-4H-cyclopenta[b]thiophen-5-yl)benzamide: is a heterocyclic compound that features a benzamide group attached to a cyclopenta[b]thiophene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Oxo-4H-cyclopenta[b]thiophen-5-yl)benzamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of a base such as potassium hydroxide, followed by heterocyclization with a bromoacetyl derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: N-(4-Oxo-4H-cyclopenta[b]thiophen-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and thiophene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides and thiophenes.

Scientific Research Applications

N-(4-Oxo-4H-cyclopenta[b]thiophen-5-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Oxo-4H-cyclopenta[b]thiophen-5-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other molecular interactions that contribute to its activity .

Comparison with Similar Compounds

Uniqueness: N-(4-Oxo-4H-cyclopenta[b]thiophen-5-yl)benzamide is unique due to its specific combination of a benzamide group and a cyclopenta[b]thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

511548-84-8

Molecular Formula

C14H9NO2S

Molecular Weight

255.29 g/mol

IUPAC Name

N-(4-oxocyclopenta[b]thiophen-5-yl)benzamide

InChI

InChI=1S/C14H9NO2S/c16-13-10-6-7-18-12(10)8-11(13)15-14(17)9-4-2-1-3-5-9/h1-8H,(H,15,16,17)

InChI Key

LFQATTVFVJUICO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C2=O)C=CS3

Origin of Product

United States

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